(4-Chloroquinolin-8-yl)methanol is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a chloro group at the fourth position and a hydroxymethyl group at the eighth position of the quinoline ring. Its molecular formula is and it has a molecular weight of 193.63 g/mol.
This compound can be synthesized through various methods, primarily involving nucleophilic aromatic substitution reactions. It is classified under organic compounds, specifically as a heterocyclic aromatic compound due to its nitrogen-containing ring structure. Quinoline derivatives, including (4-Chloroquinolin-8-yl)methanol, are often studied for their potential therapeutic properties against diseases such as malaria and cancer .
The synthesis of (4-Chloroquinolin-8-yl)methanol can be achieved through several approaches:
The reaction conditions typically require specific temperatures, solvents, and catalysts to optimize yield and selectivity. For instance, using triethylamine as a catalyst in acetonitrile has been shown to improve yields in related reactions .
The structure of (4-Chloroquinolin-8-yl)methanol features a quinoline ring system with a hydroxymethyl substituent at the eighth carbon and a chlorine atom at the fourth carbon position. The InChI key for this compound is TZPXOCCNJKDHPQ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.63 g/mol |
IUPAC Name | (4-chloroquinolin-8-yl)methanol |
InChI | InChI=1S/C10H8ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2 |
(4-Chloroquinolin-8-yl)methanol can undergo several chemical transformations:
Common reagents for these reactions include:
Reaction conditions often involve solvents like tetrahydrofuran and catalysts such as triethylamine or triphenylphosphine .
The mechanism of action for (4-Chloroquinolin-8-yl)methanol primarily revolves around its interactions within biological systems. Quinoline derivatives are known to exhibit:
(4-Chloroquinolin-8-yl)methanol is typically presented as a crystalline solid at room temperature.
The compound is soluble in organic solvents but may have limited solubility in water due to its hydrophobic nature.
Relevant data includes:
(4-Chloroquinolin-8-yl)methanol has several scientific applications:
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: